molecular formula C26H29N5OS B5225027 2-(1,3-benzothiazol-2-yl)-4-[3-(cyclohexylamino)propyliminomethyl]-5-phenyl-1H-pyrazol-3-one

2-(1,3-benzothiazol-2-yl)-4-[3-(cyclohexylamino)propyliminomethyl]-5-phenyl-1H-pyrazol-3-one

Cat. No.: B5225027
M. Wt: 459.6 g/mol
InChI Key: ZOGNKCVQOYVWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-yl)-4-[3-(cyclohexylamino)propyliminomethyl]-5-phenyl-1H-pyrazol-3-one is a complex organic compound with a unique structure that combines benzothiazole, cyclohexylamine, and pyrazolone moieties

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[3-(cyclohexylamino)propyliminomethyl]-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5OS/c32-25-21(18-27-16-9-17-28-20-12-5-2-6-13-20)24(19-10-3-1-4-11-19)30-31(25)26-29-22-14-7-8-15-23(22)33-26/h1,3-4,7-8,10-11,14-15,18,20,28,30H,2,5-6,9,12-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGNKCVQOYVWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCN=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[3-(cyclohexylamino)propyliminomethyl]-5-phenyl-1H-pyrazol-3-one typically involves multi-step organic reactions

    Synthesis of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of Pyrazolone Ring: The pyrazolone ring can be formed by the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Introduction of Cyclohexylamine Group: The final step involves the condensation of the cyclohexylamine with the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-4-[3-(cyclohexylamino)propyliminomethyl]-5-phenyl-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-4-[3-(cyclohexylamino)propyliminomethyl]-5-phenyl-1H-pyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as luminescence or conductivity.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.

    Biological Studies: It is used in research to understand its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[3-(cyclohexylamino)propyliminomethyl]-5-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, while the pyrazolone ring can modulate biological activity. The cyclohexylamine group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzothiazol-2-yl)-4-[3-(cyclohexylamino)propyliminomethyl]-5-phenyl-1H-pyrazol-3-one is unique due to its combination of benzothiazole, cyclohexylamine, and pyrazolone moieties, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.